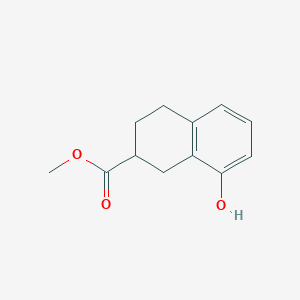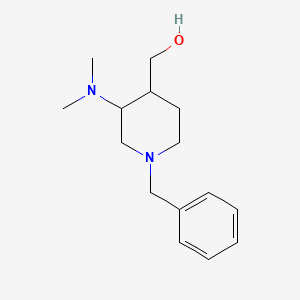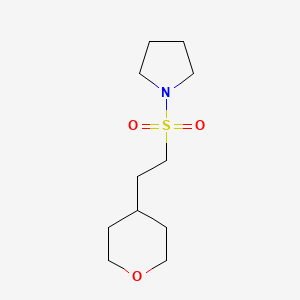![molecular formula C7H12S2 B13973795 Bicyclo[2.2.1]heptane-2,6-dithiol CAS No. 89892-76-2](/img/structure/B13973795.png)
Bicyclo[2.2.1]heptane-2,6-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Norbornanedithiol is an organosulfur compound derived from norbornane, a bicyclic hydrocarbon. This compound features two thiol groups (-SH) attached to the 2 and 6 positions of the norbornane skeleton. Thiol groups are known for their strong odor and reactivity, making 2,6-norbornanedithiol a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-norbornanedithiol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the norbornane skeleton. Subsequent functionalization introduces the thiol groups at the desired positions. One common method involves the use of thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions to introduce the thiol groups .
Industrial Production Methods
Industrial production of 2,6-norbornanedithiol may involve large-scale Diels-Alder reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Norbornanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form norbornane derivatives with reduced sulfur functionalities.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of thiol groups.
Sulfonic Acids: Formed through further oxidation.
Substituted Norbornanes: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Norbornanedithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its reactive thiol groups.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings
Mécanisme D'action
The mechanism of action of 2,6-norbornanedithiol is primarily based on the reactivity of its thiol groups. These groups can form covalent bonds with various biomolecules, leading to changes in their structure and function. The thiol groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Norbornanedithiol: Similar structure but with thiol groups at the 2 and 5 positions.
Norbornane Diol: Contains hydroxyl groups instead of thiol groups.
Norbornane Derivatives: Various derivatives with different functional groups attached to the norbornane skeleton
Uniqueness
2,6-Norbornanedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct reactivity and properties compared to other norbornane derivatives. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Propriétés
Numéro CAS |
89892-76-2 |
|---|---|
Formule moléculaire |
C7H12S2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
bicyclo[2.2.1]heptane-2,6-dithiol |
InChI |
InChI=1S/C7H12S2/c8-6-2-4-1-5(6)7(9)3-4/h4-9H,1-3H2 |
Clé InChI |
FFQIEEZJIHXEIC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C(C2)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


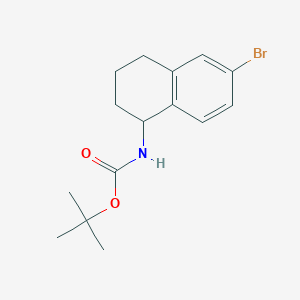
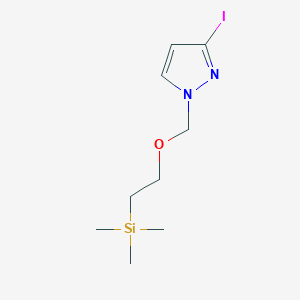
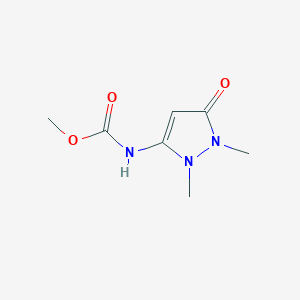
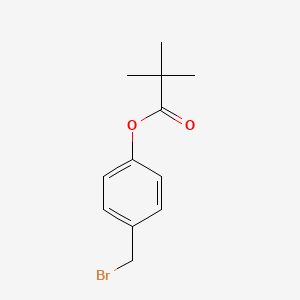
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
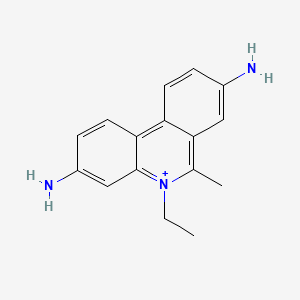
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)

